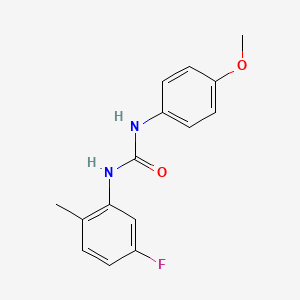
N-(4-fluorophenyl)-N'-6-quinoxalinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N'-6-quinoxalinylurea, commonly known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound is a potent inhibitor of caspases, a family of cysteine proteases that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been shown to exert its effects by inhibiting the activity of caspases, thereby preventing cell death in various disease states.
作用机制
Q-VD-OPh exerts its effects by inhibiting the activity of caspases, a family of cysteine proteases that play a crucial role in programmed cell death or apoptosis. Caspases are activated in response to various stimuli, including oxidative stress, DNA damage, and cytokine signaling. Once activated, caspases cleave various cellular proteins, leading to the initiation of apoptosis. Q-VD-OPh inhibits the activity of caspases by binding to the active site of the enzyme, thereby preventing its activation.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have a number of biochemical and physiological effects in various disease states. In models of traumatic brain injury, Q-VD-OPh has been shown to reduce neuronal cell death and improve neurological function. In models of Alzheimer's and Parkinson's disease, Q-VD-OPh has been shown to reduce the accumulation of toxic proteins and improve cognitive function. Q-VD-OPh has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and sepsis.
实验室实验的优点和局限性
One advantage of Q-VD-OPh is its potent inhibitory activity against caspases. This makes it a useful tool for studying the role of caspases in various disease states. However, one limitation of Q-VD-OPh is its potential off-target effects. Q-VD-OPh has been shown to inhibit other enzymes besides caspases, which may complicate its use in certain experimental settings.
未来方向
There are several future directions for the study of Q-VD-OPh. One area of interest is the development of more potent and selective caspase inhibitors. Another area of interest is the use of Q-VD-OPh in combination with other therapies, such as stem cell therapy or gene therapy, to enhance its therapeutic effects. Additionally, the use of Q-VD-OPh in the treatment of other diseases, such as cancer, is an area of active research.
合成方法
The synthesis of Q-VD-OPh involves the reaction of 4-fluoroaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with urea and potassium carbonate to yield the final product, Q-VD-OPh. This synthesis method was first reported in 2006 by a group of researchers at the University of Pittsburgh.
科学研究应用
Q-VD-OPh has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have neuroprotective effects in models of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Q-VD-OPh has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and sepsis.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-10-1-3-11(4-2-10)19-15(21)20-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZZEUCFXTEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)




![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)

